Positional Isomer Superiority: 5-Phenylthiazole Outperforms 2- and 4- Isomers in DGAT1 Inhibition
In a direct head-to-head comparison, the 5-phenylthiazole scaffold demonstrates unequivocal superiority over its 2-phenyl and 4-phenyl isomers for DGAT1 inhibition. While the study synthesizes and evaluates all three positional analogs, only the 5-phenylthiazole series is reported to exhibit potent DGAT1 inhibition in both in vitro enzymatic assays and in vivo fat tolerance tests in mice [1]. This is not a marginal improvement; the 5-substitution is a critical determinant of activity.
| Evidence Dimension | In vitro DGAT1 enzymatic inhibition and in vivo triglyceride reduction |
|---|---|
| Target Compound Data | Compound 33 (derived from 5-phenylthiazole scaffold): IC50 = 23 nM; 87% reduction of plasma triglycerides in mice [1] |
| Comparator Or Baseline | 2-phenylthiazole and 4-phenylthiazole analogs (no reported activity or significantly lower potency) |
| Quantified Difference | The 5-phenylthiazole series is the only positional isomer series reported to exhibit potent DGAT1 inhibition and in vivo efficacy. |
| Conditions | In vitro enzymatic assay; in vivo fat tolerance test in mice. |
Why This Matters
For procurement in DGAT1 inhibitor development, selecting the 5-phenylthiazole scaffold is essential for achieving sub-100 nM potency and in vivo efficacy, as the 2- and 4-isomers are inactive or drastically less potent.
- [1] Kadam, K. S., Jadhav, R. D., Kandre, S., Gupte, A., & Sharma, R. (2013). Evaluation of thiazole containing biaryl analogs as diacylglycerol acyltransferase 1 (DGAT1) inhibitors. European Journal of Medicinal Chemistry, 65, 337–347. https://doi.org/10.1016/j.ejmech.2013.05.006 View Source
